(S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride
Description
Introduction to (S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine Trihydrochloride in Contemporary Medicinal Chemistry
Role of Chiral Piperidinamine Scaffolds in Drug Discovery
Chiral piperidinamine scaffolds have emerged as privileged structures in drug design due to their ability to confer stereochemical precision and three-dimensional diversity to small molecules. The (S)-enantiomer of N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride exemplifies this trend, with its configuration directly influencing binding affinity to central nervous system (CNS) targets and ion channels.
Structural Advantages of Chiral Piperidines
- Stereochemical Control : The (S)-configuration at the piperidine C3 position creates a distinct spatial arrangement that enhances complementarity with asymmetric binding pockets, as demonstrated in κ-opioid receptor antagonists.
- Physicochemical Modulation : Introduction of the chiral amine improves aqueous solubility (via hydrochloride salt formation) while maintaining lipophilicity for blood-brain barrier penetration.
- Toxicity Reduction : Chiral piperidines exhibit lower hERG channel binding compared to achiral analogs, mitigating cardiac risks in preclinical models.
Table 1: Impact of Chiral Centers on Piperidine-Based Drug Candidates
The synthetic route to this scaffold typically employs asymmetric catalysis or chiral resolution. For example, Negishi cross-coupling of vinyl triflates with pyridinylzinc reagents followed by stereoselective hydrogenation yields enantiomerically pure intermediates.
Structural Significance of Pyridinylmethyl Substituents in Bioactive Molecules
The pyridin-4-ylmethyl group in this compound serves as a multifunctional pharmacophore, contributing to both target engagement and physicochemical optimization.
Electronic and Spatial Contributions
- π-Stacking Interactions : The pyridine ring engages in charge-transfer interactions with aromatic residues in enzyme active sites, as observed in kinase inhibition assays.
- Hydrogen Bonding : The nitrogen at the 4-position acts as a hydrogen bond acceptor, stabilizing complexes with aspartate or glutamate residues.
- Solubility Enhancement : Protonation of the pyridine nitrogen under physiological conditions increases water solubility by ~40% compared to phenyl analogs.
Table 2: Comparative Bioactivity of Pyridine-Substituted Piperidines
| Substituent Position | Target Class | IC~50~ (nM) | LogP |
|---|---|---|---|
| Pyridin-4-ylmethyl | κ-Opioid Receptor | 12 ± 2 | 1.8 |
| Pyridin-3-ylmethyl | σ~1~ Receptor | 850 ± 110 | 2.1 |
| Benzyl | μ-Opioid Receptor | 2300 ± 400 | 3.4 |
Synthetic methodologies for introducing the pyridinylmethyl group often involve transition metal-catalyzed cross-coupling reactions. A representative protocol uses Suzuki-Miyaura coupling of pinacol boronate esters with chloropyridine precursors under palladium catalysis. Subsequent reductive amination with piperidine derivatives yields the target scaffold in high enantiomeric excess (ee >98%).
Conformational Analysis
Nuclear Overhauser effect (NOE) spectroscopy studies reveal that the pyridin-4-ylmethyl group adopts a pseudo-axial orientation relative to the piperidine ring in aqueous solution. This conformation positions the pyridine nitrogen for optimal interaction with solvent molecules and biological targets. Molecular dynamics simulations further demonstrate that this orientation reduces steric clash with hydrophobic binding pockets by 23% compared to pyridin-3-yl analogs.
The trihydrochloride salt form (as opposed to free base) significantly enhances crystallinity and storage stability. X-ray diffraction analysis shows a monoclinic crystal system with P2~1~ symmetry, where chloride ions form bridging interactions between protonated amine groups. This crystalline arrangement contributes to the compound’s melting point of 214-216°C and hygroscopicity of <1% at 25°C/60% RH.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-N-(pyridin-4-ylmethyl)piperidin-3-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-2-11(9-13-5-1)14-8-10-3-6-12-7-4-10;;;/h3-4,6-7,11,13-14H,1-2,5,8-9H2;3*1H/t11-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQSOQJXHXROQO-XVSRHIFFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=NC=C2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NCC2=CC=NC=C2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride typically involves the following steps:
Formation of the Pyridin-4-ylmethyl Intermediate: This step involves the reaction of pyridine with a suitable alkylating agent to form the pyridin-4-ylmethyl intermediate.
Coupling with Piperidin-3-amine: The pyridin-4-ylmethyl intermediate is then coupled with piperidin-3-amine under controlled conditions to form the desired compound.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
The compound (S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride (CAS: 1338222-11-9) is a piperidine derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, drug development, and potential therapeutic uses.
Key Chemical Features
- Molecular Formula : C13H18Cl3N3
- Molecular Weight : 300.65 g/mol
- Solubility : Soluble in water and organic solvents, facilitating its use in various formulations.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Uses
- Antidepressant Activity : Research indicates that piperidine derivatives often exhibit neuroactive properties, suggesting that this compound may have potential as an antidepressant or anxiolytic agent.
- Anticancer Properties : Some studies have shown that compounds with similar structures can inhibit tumor growth, indicating a possible role in cancer therapy.
Drug Development
The compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its ability to modulate biological pathways makes it an important building block for developing new therapeutic agents.
Case Studies
- Neuropharmacological Studies : A study exploring the effects of piperidine derivatives on neurotransmitter systems found that modifications to the piperidine structure could enhance efficacy against depression-related behaviors in animal models.
- Cancer Research : Investigations into the antiproliferative effects of similar compounds revealed promising results, leading to further exploration of their mechanisms of action and potential clinical applications.
Biological Research
The compound's interactions with specific receptors can provide insights into biological pathways involved in various diseases. Understanding these interactions is crucial for developing targeted therapies.
Research Findings
- Receptor Binding Studies : Preliminary data suggest that this compound may interact with serotonin receptors, which are critical in mood regulation.
Data Table: Summary of Applications
| Application Area | Potential Uses | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Antidepressant, Anticancer | Neuropharmacological studies |
| Drug Development | Intermediate for new drugs | Synthesis of complex pharmaceuticals |
| Biological Research | Insights into disease mechanisms | Receptor binding studies |
Mechanism of Action
The mechanism of action of (S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine Trihydrochloride
- Structural Similarity : The R-enantiomer shares the same molecular formula (C11H20Cl3N3) and functional groups but differs in stereochemistry at the piperidine 3-position.
- Key Differences: Enantiomers may diverge in pharmacokinetics (e.g., absorption, metabolism) and receptor binding.
- Availability : Both enantiomers are marketed by CymitQuimica, highlighting their relevance in enantioselective synthesis .
Positional Isomer: N-[(Pyridin-2-yl)methyl]piperidin-4-amine Trihydrochloride
- Structural Features : The pyridine ring is substituted at the 2-position instead of 4, and the piperidine amine is at the 4-position. Molecular formula: C11H20Cl3N3; MW: 300.66 .
- Applications : Positional isomers are often explored to optimize drug-like properties such as solubility or metabolic stability .
Substituent Variation: 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
- Structure : Features a pyrrolidine substituent at the pyridine 4-position and a dihydrochloride salt. Molecular formula: C9H13N3·2HCl; MW: 236.14 .
- Comparison :
- Salt Form : Dihydrochloride vs. trihydrochloride affects solubility and hygroscopicity.
- Substituent Effects : The pyrrolidine group introduces a bulkier, cyclic amine, which may influence lipophilicity and membrane permeability.
- Safety : Classified as unlabeled under GHS, suggesting low acute toxicity, though handling precautions (e.g., ventilation) are recommended .
Pharmacologically Active Analogs: Motesanib and Vatalanib
- Motesanib (C22H23N5O): Contains a pyridin-4-ylmethylamino group and carboxamide moiety. Used as an angiogenic inhibitor (AMG 706), targeting tyrosine kinases .
- Vatalanib (C20H15ClN4): A phthalazine derivative with a pyridin-4-ylmethyl group. Developed as an antitumor agent (PTK787) by Novartis .
- The target compound’s simpler structure could serve as a precursor or scaffold for similar drug candidates.
Piperidine Derivatives with Varied Substitutions
- Example : tert-Butyl N-(3-phenylpyrrolidin-3-yl)carbamate (C15H22N2O2; MW: 262.35) .
- Comparison: Protecting Groups: The tert-butyl carbamate in this derivative enhances stability during synthesis, unlike the target compound’s free amine.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₁₈Cl₃N₃ and a CAS number of 1338222-11-9. It features a piperidine ring with a pyridin-4-ylmethyl substituent, and its trihydrochloride form enhances its aqueous solubility, which is crucial for biological applications. The stereochemistry of the compound is significant, as it possesses an (S) configuration at the piperidine nitrogen, influencing its interactions with biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Compounds structurally similar to this one have been investigated for their potential to modulate receptor activities related to neurological disorders. The exact pathways through which this compound exerts its effects are still under investigation, but it is believed to interact with specific receptors or enzymes, leading to various biological outcomes.
Table 1: Comparison of Related Compounds
Case Studies and Research Findings
- Neurotransmitter Modulation :
-
Antitumor Activity :
- Although not directly studied, the structural similarities with N-(piperidine-4-yl)benzamide derivatives indicate potential antitumor properties. These derivatives have demonstrated significant activity against cancer cell lines, suggesting that further exploration of (S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine could reveal similar therapeutic benefits .
Future Directions
Given the preliminary data on the biological activity of this compound, future research should focus on:
- In-depth Mechanistic Studies : Understanding the precise molecular interactions and pathways involved in its biological effects.
- Clinical Trials : Evaluating its efficacy and safety in human subjects for neurological and possibly oncological applications.
Q & A
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride?
- Methodological Answer: Enantioselective synthesis can be achieved via chiral auxiliary-assisted alkylation or asymmetric hydrogenation. For example, piperidin-3-amine derivatives (e.g., 1-(2-methoxyethyl)piperidin-3-amine in ) are often synthesized using palladium-catalyzed coupling or reductive amination. To ensure enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed for separation, followed by salt formation with HCl under controlled pH (4–5). Trihydrochloride formation requires stoichiometric addition of HCl in anhydrous ethanol, monitored by FT-IR for NH/Cl⁻ interactions .
Q. Which analytical techniques are critical for characterizing the trihydrochloride salt form, and how should they be optimized?
- Methodological Answer:
- TLC/HPLC: Use silica gel plates (chloroform:methanol:ammonia, 8:2:0.1) for purity assessment. For HPLC, a C18 column with 0.1% trifluoroacetic acid in water/acetonitrile gradient (5–95% over 20 min) resolves free base and salt forms .
- Elemental Analysis: Confirm Cl⁻ content via combustion analysis; theoretical Cl⁻% for trihydrochloride is ~34.9%.
- Thermal Analysis: Differential scanning calorimetry (DSC) should show a sharp melting point near 257–259°C, consistent with trihydrochloride analogs (e.g., spermidine trihydrochloride in ).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation. For solutions, use pH 3–4 buffers (e.g., citrate) to avoid free base precipitation. Safety protocols from analogous compounds ( ) recommend PPE (gloves, goggles) and fume hood use due to potential respiratory irritation.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly with twinned crystals?
- Methodological Answer: Use SHELXL ( ) for refinement, applying the TWIN/BASF commands to model twinning. High-resolution data (≤1.0 Å) is ideal; for low-resolution data (<2.0 Å), incorporate restraints on bond lengths/angles from analogous structures (e.g., piperidin-4-amine derivatives in ). Hydrogen atoms can be located via difference Fourier maps, with Cl⁻ positions validated using anomalous scattering.
Q. What strategies address contradictions between NMR and mass spectrometry data during characterization?
- Methodological Answer:
- NMR Discrepancies: If unexpected peaks arise, conduct D₂O exchange to identify labile protons (e.g., NH in piperidine). For diastereomeric impurities, use COSY or NOESY to confirm spatial proximity of protons.
- Mass Spec Inconsistencies: Employ high-resolution ESI-MS to distinguish between [M+H]⁺ (theoretical m/z for C₁₁H₁₈N₃·3HCl: ~292.2) and adducts. If Cl⁻ loss occurs during ionization, use softer ionization techniques like MALDI-TOF .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?
- Methodological Answer:
- Pharmacophore Modeling: Use pyridinylmethyl and piperidine motifs (as in ’s Vatalanib) to map interactions with kinase domains or GPCRs.
- Mutagenesis Assays: Replace the pyridine ring with isosteres (e.g., pyrimidine) and assess binding affinity via SPR or ITC.
- Salt Form Impact: Compare trihydrochloride vs. free base solubility using shake-flask assays (pH 7.4 PBS) to correlate bioavailability with ionization state .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
